molecular formula C₃₂H₃₁D₁₀NO₂ B1159451 Terfenadine-d10

Terfenadine-d10

Cat. No.: B1159451
M. Wt: 481.74
Attention: For research use only. Not for human or veterinary use.
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Description

Terfenadine-d10 is a chemically stable, deuterium-labeled analog of terfenadine, specifically designed for use as an internal standard in quantitative bioanalysis . This compound is essential for tracing the metabolic fate of terfenadine in biological systems, enabling accurate pharmacokinetic studies on its absorption, distribution, metabolism, and excretion (ADME) profile . In liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methodologies, this compound serves as the gold standard internal standard for the precise quantification of terfenadine in complex matrices like plasma . Its near-identical chemical properties to non-deuterated terfenadine ensure consistent behavior during sample preparation and analysis, while the mass difference allows for clear differentiation by the mass spectrometer. This significantly improves the accuracy, precision, and robustness of analytical methods, facilitating reliable detection of terfenadine even at very low concentrations, as demonstrated in methods validated down to 0.1 ng/mL . The parent compound, terfenadine, is a prodrug that is extensively and rapidly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its active metabolite, fexofenadine . Due to this rapid first-pass metabolism, plasma concentrations of the parent drug are typically low, making a reliable internal standard like this compound critical for its accurate determination in research settings, such as in studies investigating drug-drug interactions . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C₃₂H₃₁D₁₀NO₂

Molecular Weight

481.74

Synonyms

α-[4-(1,1-Dmethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d10; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d10;  Allerplus-d10;  Cyater-d10;  Histadin-d10;  MDL 9918-d10;  NSC 665802-d10;  (±)-Terfenadine-d10; 

Origin of Product

United States

Rigorous Synthetic Methodologies for Terfenadine D10 Isotopic Enrichment

Precision Deuterium (B1214612) Incorporation Strategies

The strategic placement of ten deuterium atoms in the terfenadine (B1681261) molecule is achieved through carefully designed synthetic routes. These strategies can be broadly categorized into two main approaches: catalytic hydrogen/deuterium exchange reactions and targeted precursor-based deuteration synthesis pathways.

Catalytic Hydrogen/Deuterium Exchange Reactions (H/D Exchange)

Catalytic H/D exchange reactions offer a direct method for substituting hydrogen with deuterium on an existing molecular scaffold. researchgate.net This approach is often employed for the deuteration of aromatic rings.

For the synthesis of Terfenadine-d10, catalytic H/D exchange can be utilized to introduce deuterium atoms into the two phenyl rings of the diphenylmethanol (B121723) moiety. This process typically involves the use of a catalyst, such as palladium, and a deuterium source like deuterium oxide (D₂O) or deuterated acids (e.g., DCl). The reaction is generally carried out under elevated temperatures and pressures to facilitate the exchange. The efficiency of this deuteration at the aromatic positions can reach between 85-95%.

Another application of H/D exchange in the synthesis of this compound is the deuteration of the piperidine (B6355638) ring. Acid-catalyzed H/D exchange, for instance using DCl in D₂O, can selectively introduce deuterium at the C-2 and C-6 positions of the piperidine ring, achieving an isotopic enrichment of over 99% as determined by ¹H NMR.

Targeted Precursor-Based Deuteration Synthesis Pathways

This strategy involves the synthesis of deuterated building blocks or intermediates that are subsequently assembled to form the final this compound molecule. google.com This method allows for precise control over the location of the deuterium labels.

One key precursor for this compound synthesis is a deuterated benzophenone (B1666685) intermediate. This can be synthesized starting from a deuterated starting material like 4-bromo-α,α-dimethylbenzeneacetic acid-d₅, where the methyl groups are already deuterated. A Grignard reaction with a deuterated Grignard reagent, such as CD₃MgBr, can then be employed to produce a deuterated benzophenone with high isotopic purity (e.g., 98%).

Another critical step is the reductive deuteration of ketone intermediates. Using a deuterating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), a ketone precursor can be reduced to an alcohol, incorporating deuterium atoms in the process. For instance, the reduction of an appropriate ketone intermediate can yield a deuterated butanol side chain. This reaction can achieve yields of 70-80% after purification.

The final steps involve the condensation of the deuterated benzophenone intermediate with a deuterated piperidinobutanol derivative, followed by a final reduction step to yield this compound.

Advanced Analytical Characterization of Deuterium Labeling and Isotopic Purity in this compound

Ensuring the quality of this compound necessitates the use of advanced analytical techniques to confirm the precise location of deuterium atoms and to quantify the isotopic purity. bvsalud.org The presence of isotopic impurities can significantly impact the reliability of studies using this deuterated standard. bvsalud.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the specific positions of the deuterium labels within the molecule. rsc.org Quantitative NMR (qNMR) can be used to determine the isotopic enrichment at different sites by comparing the integrals of the corresponding proton signals in the deuterated and non-deuterated compounds. For example, ¹H NMR is used to confirm the greater than 99% isotopic enrichment at the C-2 and C-6 positions of the piperidine ring.

The combination of LC-MS/MS and NMR provides a comprehensive characterization of this compound, ensuring both its structural integrity and high isotopic purity. rsc.orgacs.org

Analytical TechniqueInformation ProvidedTypical Findings for this compound
High-Resolution Mass Spectrometry (HRMS) Confirms molecular weight shift, determines isotopic purity by quantifying isotopologues. nih.govA distinct peak corresponding to the mass of this compound is observed, with minimal signals from lower deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the specific positions of deuterium atoms, quantifies site-specific isotopic enrichment. rsc.orgDisappearance or significant reduction of proton signals at the deuterated positions (e.g., aromatic rings, piperidine ring).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates this compound from potential impurities and its non-deuterated counterpart, providing high sensitivity and selectivity for quantification. nih.govA single, sharp chromatographic peak for this compound with the correct mass-to-charge ratio. nih.gov

Regioselectivity and Isotopic Enrichment Optimization in this compound Synthesis

Achieving high regioselectivity—the preferential incorporation of deuterium at specific positions—and maximizing isotopic enrichment are paramount in the synthesis of this compound. d-nb.inforesearchgate.net

Optimization of Catalytic H/D Exchange: The conditions for catalytic H/D exchange reactions are carefully controlled to enhance regioselectivity and efficiency. Factors such as the choice of catalyst, solvent, temperature, and reaction time are critical. For instance, using specific palladium catalysts and deuterated solvents at temperatures between 80–100°C can lead to high deuteration efficiency (85–95%) specifically at the aromatic positions. The use of acid catalysts like DCl in D₂O is effective for the selective deuteration of the piperidine ring.

Precursor Purity and Reaction Control: In precursor-based synthesis, the isotopic purity of the starting materials and intermediates directly impacts the final product's enrichment. nih.gov Therefore, sourcing or synthesizing highly deuterated precursors is essential. spirochem.com Reaction conditions for each step, such as the Grignard reaction and reductive deuteration, are optimized to prevent any loss of deuterium or unwanted side reactions. For example, conducting the Grignard reaction at low temperatures (-78°C) helps to ensure high isotopic purity in the resulting benzophenone intermediate.

Purification Techniques: After synthesis, rigorous purification methods are employed to remove any remaining non-deuterated or partially deuterated species. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are crucial for isolating this compound with the desired level of isotopic purity.

ParameterMethod of OptimizationDesired Outcome
Regioselectivity Choice of specific catalysts (e.g., palladium for aromatics, acid for piperidine), use of precursor-based synthesis with pre-labeled building blocks. d-nb.infoDeuterium incorporation at the ten targeted positions with minimal scrambling to other sites.
Isotopic Enrichment Use of highly enriched deuterium sources (e.g., D₂O, NaBD₄), optimization of reaction conditions (temperature, time) to drive the exchange/reaction to completion, purification of intermediates. High percentage of this compound molecules containing exactly ten deuterium atoms (>98%). nih.gov
Chemical Purity Purification of the final product using techniques like HPLC. Removal of any non-isotopic impurities to achieve high chemical purity (>99%).

By employing these rigorous synthetic and analytical methodologies, this compound can be produced with the high degree of isotopic enrichment and purity required for its intended applications in advanced pharmaceutical research.

Sophisticated Bioanalytical Applications of Terfenadine D10 As an Internal Standard

Development and Validation of High-Sensitivity Quantitative Assays for Terfenadine (B1681261) and its Metabolites in Complex Biological Matrices

The quantification of terfenadine and its primary active metabolite, fexofenadine (B15129), in biological samples presents analytical challenges due to the low concentrations often encountered and the complexity of the matrices. Terfenadine-d10 is instrumental in developing robust and sensitive assays to overcome these challenges.

The development of a quantitative bioanalytical method using this compound involves the optimization of both chromatographic separation and mass spectrometric detection. LC-MS/MS is the technology of choice due to its superior sensitivity and selectivity. simbecorion.com

The process begins with sample preparation, where a known amount of this compound is added to the biological sample (e.g., plasma, tissue homogenate) at the earliest stage. biopharmaservices.com This is followed by an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from matrix components like proteins and phospholipids. nih.govresearchgate.net

Chromatographic separation is typically achieved using a reversed-phase C18 column. amazonaws.comwaters.com A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is employed to separate terfenadine, its metabolites, and the internal standard from endogenous matrix components. amazonaws.comwaters.com

For detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is commonly used. researchgate.netamazonaws.com Specific precursor-to-product ion transitions are selected for the analytes and the internal standard to ensure high selectivity. The transition for terfenadine is typically m/z 472.2 → 436.2/436.3, corresponding to the parent ion and a characteristic fragment ion. amazonaws.comresearchgate.net For this compound, these mass-to-charge ratios would be shifted by 10 Daltons (m/z 482.2 → 446.2/446.3), allowing the instrument to distinguish it from the unlabeled analyte.

Table 1: Illustrative LC-MS/MS Parameters for Terfenadine Analysis using this compound This table represents a composite of typical parameters found in published research and does not correspond to a single study.

ParameterTypical ConditionReference
LC Column Reversed-phase C18 (e.g., 2.1 x 30 mm, 3.5 µm) amazonaws.comwaters.com
Mobile Phase A: Ammonium formate (B1220265) buffer B: Methanol or Acetonitrile amazonaws.comwaters.com
Flow Rate 0.4 mL/min amazonaws.com
Ionization Mode Electrospray Ionization, Positive (ESI+) amazonaws.com
MRM Transition (Terfenadine) m/z 472.2 → 436.3 amazonaws.comresearchgate.net
MRM Transition (Fexofenadine*) m/z 502.2 → 466.2 amazonaws.comwaters.com
MRM Transition (this compound) m/z 482.2 → 446.3 nih.gov

Fexofenadine is the primary metabolite of Terfenadine.

To ensure that a bioanalytical method is suitable for its intended purpose, it must undergo rigorous validation according to international guidelines, such as those from the FDA and the International Council for Harmonisation (ICH). europa.eufda.goveuropa.eu The objective is to demonstrate the reliability and reproducibility of the assay. europa.eu Key validation parameters include:

Selectivity and Specificity: The assay must be able to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. europa.eu This is tested by analyzing blank matrix samples from multiple sources. ich.org

Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of replicate measurements. europa.eu These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels over several days. ich.org

Calibration Curve: A calibration curve is generated using at least six standard concentration levels, plus a blank and a zero sample. europa.eu The curve demonstrates the relationship between the instrument response and the concentration of the analyte over a specified range.

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu A sensitive assay for terfenadine can achieve an LLOQ in the sub-nanogram per milliliter range (e.g., 0.1 ng/mL). nih.govnih.gov

Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix is evaluated. While the recovery does not need to be 100%, it should be consistent and reproducible. europa.eu The use of this compound is critical here, as it is expected to have the same extraction recovery as terfenadine, thus correcting for any variability. wuxiapptec.com

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. nih.gov this compound is ideal for compensating for matrix effects because, as it co-elutes with terfenadine, it experiences the same degree of ionization suppression or enhancement. wuxiapptec.comresearchgate.net

Stability: The stability of terfenadine in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. europa.eu

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Assays) Based on ICH M10 Guideline.

Validation ParameterAcceptance CriteriaReference
Accuracy (Calibration Standards) Within ±15% of nominal value (±20% at LLOQ) ich.org
Accuracy (QC Samples) Mean concentration within ±15% of nominal value ich.org
Precision (QC Samples) Coefficient of Variation (CV) ≤15% ich.org
Selectivity No significant interference at the retention time of the analyte and IS in at least 80% of blank sources tested. ich.org
Stability Mean concentration of stability samples within ±15% of nominal concentration. simbecorion.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Mitigation of Matrix Effects and Enhancement of Analytical Performance in Non-Clinical Biofluid Analysis

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous compounds from the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification. drawellanalytical.comchromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate this issue. wuxiapptec.comchromatographyonline.com Because this compound has nearly identical physicochemical properties and chromatographic retention time to terfenadine, it is affected by the matrix in the same way, allowing for a consistent analyte-to-internal standard response ratio and thus accurate quantification. wuxiapptec.com

In vitro experimental systems are essential in early drug discovery to assess a compound's metabolic fate. bioivt.com For example, incubating terfenadine with human liver microsomes helps determine its metabolic stability and identify the enzymes responsible for its metabolism, primarily Cytochrome P450 3A4 (CYP3A4). bioivt.comnih.gov

In these experiments, this compound is added as the internal standard to accurately quantify the rate of disappearance of the parent drug (terfenadine) and the formation of its metabolites over time. researchgate.net This allows for the calculation of key parameters such as intrinsic clearance and metabolic half-life. The use of this compound ensures that any variability in the incubation conditions or sample workup does not compromise the quantitative accuracy of the results. nih.gov

Preclinical studies in animal models (e.g., rats, dogs) are conducted to understand the pharmacokinetics (PK) of a drug candidate. fda.gov These studies involve administering the drug to the animals and collecting biological samples, such as plasma or tissue, at various time points. taylorandfrancis.com Accurate measurement of drug concentrations in these samples is critical for determining PK parameters like absorption, distribution, metabolism, and excretion (ADME).

In these studies, this compound is indispensable. It is added to each plasma sample or tissue homogenate prior to extraction and analysis. amazonaws.com By normalizing the response of terfenadine to that of this compound, the method corrects for sample-to-sample variations in extraction recovery and matrix effects, which can be significant in different biological fluids and tissues. lcms.cz This ensures the generation of reliable concentration-time profiles necessary for regulatory submissions. fda.gov

Application in In Vitro Experimental Systems (e.g., microsomal incubations, cell cultures)

Technological Challenges and Innovations in Bioanalysis with Deuterated Internal Standards

While stable isotope-labeled internal standards are considered the gold standard, their use is not without challenges. scispace.comcrimsonpublishers.com

Chromatographic Isotope Effect: The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a slight change in physicochemical properties, causing the deuterated standard to elute slightly earlier or later than the unlabeled analyte in chromatography. scispace.com If this separation is significant, the analyte and the internal standard may experience different matrix effects, which can compromise accuracy.

Isotopic Purity: The internal standard must be of high isotopic purity. The presence of unlabeled terfenadine in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). wuxiapptec.com

Deuterium Exchange or Scrambling: In some cases, deuterium atoms, especially those on heteroatoms or activated carbon atoms, can exchange with hydrogen atoms from the solvent or instrument surfaces (a phenomenon known as H/D scrambling). researchgate.netcerilliant.com This can interfere with quantification. Careful design of the deuterated standard, placing the deuterium atoms on stable positions of the molecule, is crucial to prevent this. cerilliant.com

Innovations to overcome these challenges include advancements in chromatographic techniques to ensure co-elution, improved synthesis methods to guarantee high isotopic purity, and careful selection of MRM transitions that are not susceptible to deuterium scrambling. simbecorion.comcerilliant.com Mass spectrometer manufacturers have also developed technologies to improve instrument robustness and minimize sources of variability. lcms.cz Despite these challenges, the benefits of using a well-characterized deuterated internal standard like this compound far outweigh the potential drawbacks, making it an essential component of modern, high-quality bioanalysis. aptochem.comclearsynth.com

Mechanistic Elucidation of Terfenadine Biotransformation Using Deuterated Analogues

Enzymatic Reaction Phenotyping and Identification of Contributing Isoforms for Terfenadine (B1681261) Metabolism

The metabolism of terfenadine is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Identifying the specific CYP isoforms involved is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response.

Characterization of Cytochrome P450 (CYP) Isoform Predominance (e.g., CYP3A4-mediated pathways)

Extensive research has established that cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolism of terfenadine in humans. nih.gov In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the primary catalyst for the two main metabolic routes of terfenadine: hydroxylation and N-dealkylation. nih.govnih.gov The hydroxylation of the tert-butyl group of terfenadine leads to the formation of an alcohol intermediate, which is then rapidly oxidized to the pharmacologically active carboxylic acid metabolite, fexofenadine (B15129). nih.govwikipedia.org The N-dealkylation pathway results in the formation of an inactive metabolite. nih.gov

The predominance of CYP3A4 in terfenadine metabolism is further substantiated by inhibition studies. Potent and specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to significantly decrease the rate of terfenadine metabolism in human liver microsomes. nih.gov While CYP3A4 is the major contributor, other isoforms like CYP2D6 and CYP2J2 have also been shown to play a role, albeit to a lesser extent. nih.govtaylorandfrancis.com

The use of deuterated analogues like Terfenadine-d10 is instrumental in these studies. This compound, with its ten deuterium (B1214612) atoms, serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This allows for precise quantification of the parent drug and its metabolites in complex biological matrices during reaction phenotyping experiments.

Mapping of Terfenadine Metabolic Pathways and Identification of Novel Metabolites

The primary metabolic pathways of terfenadine have been well-characterized. The major pathway involves the oxidation of the tert-butyl group to form fexofenadine, the active antihistamine. wikipedia.org Another key pathway is the N-dealkylation of the piperidine (B6355638) ring.

Deuterated analogues such as this compound are invaluable for mapping these pathways with greater precision. By using this compound as a tracer, researchers can follow its metabolic fate and accurately identify and quantify the resulting metabolites. Furthermore, the kinetic isotope effect (KIE) can be exploited to gain deeper mechanistic insights. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. By comparing the rate of metabolism of terfenadine with that of this compound, it is possible to determine if the cleavage of a specific C-H bond is a rate-determining step in a particular metabolic pathway. This information is crucial for understanding the enzymatic mechanism at a molecular level.

Investigation of Terfenadine Metabolism in Advanced In Vitro Systems

To bridge the gap between in vitro findings and in vivo outcomes, a variety of sophisticated in vitro models are employed to simulate the metabolic environment of human tissues.

Application of Human Liver Microsomes and Recombinant Enzyme Systems

Human liver microsomes (HLMs) are a cornerstone of in vitro drug metabolism studies, as they contain a rich complement of drug-metabolizing enzymes, especially CYPs. nih.gov HLMs have been extensively used to determine the kinetic parameters of terfenadine metabolism, such as Km and Vmax, for various metabolic pathways. nih.govnih.gov

Recombinant enzyme systems, which consist of individual human CYP isoforms expressed in a foreign system (e.g., insect or bacterial cells), provide a more defined approach to pinpoint the contribution of specific enzymes. evotec.com Studies using recombinant CYP3A4 have unequivocally confirmed its major role in the formation of terfenadine's metabolites. nih.gov In such experiments, this compound is an essential tool, acting as an internal standard to ensure the accuracy of quantitative measurements of metabolite formation. keystonebioanalytical.com

Utilization of Precision-Cut Tissue Slices and Cellular Models for Metabolic Profiling

Cellular models, such as primary human hepatocytes and immortalized cell lines (e.g., HepG2), represent another tier of in vitro systems. researchgate.net These models, which can be cultured for longer periods, are useful for studying the induction and inhibition of metabolic enzymes and for more comprehensive metabolic profiling. In these advanced models, this compound can be used to trace the metabolic fate of terfenadine within intact cells, providing valuable information on intracellular drug metabolism and transport.

Comparative Metabolic Stability Assessments in Preclinical Research Models

Before a drug is approved for human use, its metabolic stability is evaluated in various preclinical animal models to predict its pharmacokinetic behavior in humans.

Significant interspecies differences in drug metabolism are common, and terfenadine is no exception. The rate and profile of terfenadine metabolism can vary between species such as rats, dogs, and monkeys, which is often due to differences in the expression and activity of CYP isoforms. taylorandfrancis.com For instance, studies with rat liver microsomes have been used to assess the metabolic stability of terfenadine. researchgate.net

The use of deuterated analogues like this compound is particularly beneficial in these comparative studies. By measuring the metabolic stability of both terfenadine and this compound in liver microsomes from different species, researchers can gain insights into species-specific metabolic pathways and potential kinetic isotope effects. This comparative approach helps in selecting the most appropriate animal model for further preclinical development and aids in the extrapolation of animal data to humans.

Below is a data table illustrating the comparative metabolic stability of terfenadine and its deuterated analogue in rat plasma.

CompoundHalf-life (Rat Plasma)% Unchanged (Metabolic Stability)
Terfenadine2.1 h45%
This compound 3.8 h 78%

Data derived from in vitro studies and presented for illustrative purposes.

This table demonstrates the increased metabolic stability of this compound compared to its non-deuterated counterpart, highlighting the impact of deuterium substitution on the pharmacokinetic profile.

In Depth Investigation of Drug Drug Interaction Mechanisms Aided by Terfenadine D10

Quantitative Enzyme Inhibition and Induction Studies In Vitro with Terfenadine-d10 as a Substrate

In vitro systems, such as human liver microsomes or recombinant human CYP enzymes, are routinely employed to investigate the potential of new drugs to act as inhibitors or inducers of drug-metabolizing enzymes. This compound is an exemplary probe substrate for these assays due to its well-characterized metabolism primarily by CYP3A4.

Determination of Inhibitory Constants (e.g., Ki, IC50 values) for Interacting Compounds

A key aspect of DDI studies is to quantify the inhibitory potency of a compound against a specific metabolic pathway. This is typically expressed by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%, while the Ki is a more intrinsic measure of the binding affinity of the inhibitor to the enzyme.

Using a this compound based assay, where the formation of its primary metabolites is monitored, researchers can determine the IC50 and Ki values for various compounds. For instance, studies have shown that potent inhibitors of CYP3A4 significantly reduce the metabolism of terfenadine (B1681261). The use of this compound as an internal standard in such assays ensures high accuracy and precision in the quantification of the metabolites formed. nih.gov

Several studies have quantified the inhibitory effects of various drugs on terfenadine metabolism in human liver microsomes. For example, the antifungal drug ketoconazole (B1673606) is a potent competitive inhibitor of CYP3A4-mediated terfenadine metabolism. Research has determined its Ki values for the desalkylation and hydroxylation pathways to be 0.024 µM and 0.237 µM, respectively. nih.gov Other drugs, including macrolide antibiotics and azole antifungals, have also been shown to be potent inhibitors of terfenadine metabolism, with IC50 values in the low micromolar range. nih.gov A study investigating the interaction of antidepressants with terfenadine metabolism found that nefazodone (B1678010) and sertraline (B1200038) inhibited N-dealkylation with Ki values of 10±4 µM and 10±3 µM, respectively. nih.gov

Interacting CompoundEnzymeInhibition ParameterValue (µM)Metabolic Pathway
KetoconazoleCYP3A4Ki0.024Desalkylation
KetoconazoleCYP3A4Ki0.237Hydroxylation
ItraconazoleCYP3A4IC504-10Overall Metabolism
ErythromycinCYP3A4IC504-10Overall Metabolism
NefazodoneCYP3A4Ki10 ± 4N-dealkylation
SertralineCYP3A4Ki10 ± 3N-dealkylation
FluoxetineCYP3A4Ki68 ± 15N-dealkylation
NefazodoneCYP3A4Ki41 ± 4C-hydroxylation
SertralineCYP3A4Ki67 ± 13C-hydroxylation
FluoxetineCYP3A4Ki310 ± 40C-hydroxylation

Assessment of Specific CYP Inhibitors and Inducers on Terfenadine Metabolism

Beyond quantifying inhibition, it is crucial to assess the impact of enzyme inducers. Induction is the process by which a drug increases the synthesis of an enzyme, leading to accelerated metabolism of substrate drugs. Rifampicin (B610482), a well-known inducer of CYP3A4, has been shown to increase the metabolism of terfenadine in vitro. nih.gov Studies using primary human hepatocytes have demonstrated that treatment with rifampicin leads to a dose- and time-dependent increase in CYP3A4 activity, as measured by the metabolism of testosterone (B1683101) and other CYP3A4 substrates like lidocaine. nih.gov This induction effect would similarly increase the metabolism of this compound, leading to a higher rate of metabolite formation.

Conversely, specific inhibitors are used to confirm the role of a particular enzyme in the metabolism of a drug. The potent inhibition of this compound metabolism by ketoconazole, a selective CYP3A4 inhibitor, confirms the primary role of this enzyme in its clearance. nih.govbioivt.com

Mechanistic Dissection of Metabolic Interaction Pathways

Terfenadine undergoes two primary metabolic transformations mediated by CYP3A4: C-hydroxylation of the t-butyl group and N-dealkylation. nih.govdoi.org These reactions lead to the formation of an alcohol intermediate and an inactive metabolite, respectively. The alcohol intermediate is further oxidized to the active carboxylic acid metabolite, fexofenadine (B15129). bioivt.com

The use of stable isotope-labeled compounds like this compound is instrumental in elucidating these complex metabolic pathways. nih.gov By tracking the mass shift of the parent compound and its metabolites, researchers can definitively identify the products of metabolic reactions. For example, the incorporation of deuterium (B1214612) atoms in this compound allows for its clear differentiation from endogenous compounds and its non-labeled metabolites if co-administered, using mass spectrometry. researchgate.net This technique, often referred to as "isotope cluster" analysis, where a 1:1 mixture of labeled and unlabeled drug is used, simplifies the detection of drug-related material in complex biological matrices. researchgate.net This is particularly useful in identifying previously unknown metabolites and understanding the sequence of metabolic reactions.

Translational Significance of In Vitro Interaction Data for Preclinical Risk Assessment

The data generated from in vitro DDI studies using this compound as a probe substrate have significant translational value for preclinical risk assessment. cambridge.org By determining the Ki or IC50 of a new drug candidate against this compound metabolism, scientists can predict the likelihood of a clinically significant DDI. mdpi.com

Regulatory agencies provide guidance on how to use in vitro data to predict in vivo interactions. A basic approach involves comparing the in vitro inhibitory potency (Ki) with the expected in vivo plasma concentrations of the inhibitor ([I]). mdpi.com If the ratio of [I]/Ki exceeds a certain threshold, it suggests a potential for an in vivo DDI, warranting further clinical investigation. mdpi.com

The classic example of the terfenadine-ketoconazole interaction highlights the predictive power of in vitro data. In vitro studies demonstrated that ketoconazole is a potent inhibitor of terfenadine metabolism. nih.gov Mathematical models based on the in vitro Ki values accurately predicted a significant increase in terfenadine plasma levels when co-administered with ketoconazole, which was later confirmed in clinical studies. nih.gov This ability to translate in vitro findings to clinical outcomes is crucial for preventing adverse drug events and is a cornerstone of modern drug development. The use of highly controlled and accurate in vitro systems, facilitated by tools like this compound, is therefore indispensable for the preclinical assessment of DDI risk.

Exploration of Deuterium Isotope Effects in Terfenadine Pharmacokinetics and Biotransformation

Theoretical Principles and Experimental Methodologies for Kinetic Isotope Effect (KIE) Determination

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes. wikipedia.orglibretexts.org The deuterium (B1214612) KIE is particularly prominent because the mass of deuterium (²H) is double that of protium (B1232500) (¹H), the largest percentage mass change among isotopes of any element. libretexts.orgbioscientia.de This mass difference alters the vibrational frequency of chemical bonds; a carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.orgwikipedia.orgtaylorandfrancis.com Consequently, if a C-H bond is cleaved during the rate-determining step of a reaction, substituting that hydrogen with deuterium will typically slow the reaction rate. portico.orgtaylorandfrancis.com This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD). wikipedia.org A kH/kD ratio greater than 2 is generally considered a significant primary KIE. portico.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate, though these effects are generally smaller. wikipedia.orglibretexts.orgontosight.ai

Several experimental methodologies are employed to determine the KIE in drug metabolism studies. These techniques are crucial for understanding how deuteration may alter a drug's metabolic fate. ontosight.ai In vitro systems are central to these investigations, utilizing human liver microsomes (HLMs), hepatocytes, or recombinant cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. juniperpublishers.complos.org

Methodology Description Typical Output References
Inter- and Intramolecular Competition Involves reacting a mixture of deuterated and non-deuterated substrates (intermolecular) or a substrate with deuterium at one of two equivalent sites (intramolecular) and analyzing the product ratio. nih.govA direct measure of the KIE on product formation, providing insight into the C-H bond-breaking step. nih.gov nih.gov
Metabolic Stability/Intrinsic Clearance (CLint) The rates of disappearance of the deuterated and non-deuterated compounds are measured in in vitro systems (e.g., liver microsomes). The KIE is calculated as the ratio of the intrinsic clearances (CLint,H / CLint,D). plos.orgresearchgate.netAn overall KIE for the drug's metabolism, indicating the potential for altered in vivo clearance. plos.orgresearchgate.net plos.orgresearchgate.net
Enzyme Kinetics (Vmax/Km) Full Michaelis-Menten kinetics are determined for both isotopologues using recombinant enzymes. The KIE is calculated as the ratio of catalytic efficiencies [(Vmax/Km)H / (Vmax/Km)D]. Provides a detailed understanding of the isotope effect on both enzyme binding affinity (Km) and maximal reaction velocity (Vmax).
Metabolite Profiling Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to compare the full metabolite profiles of the deuterated and non-deuterated drugs. Identifies potential "metabolic switching," where a blocked pathway diverts metabolism to alternative routes. portico.org

Measurement and Interpretation of KIEs in Terfenadine (B1681261) Enzymatic Reactions

Terfenadine undergoes extensive and rapid first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. hyphadiscovery.comnih.govwikipedia.org The two major initial metabolic pathways are the oxidation of the tert-butyl group to form a hydroxymethyl intermediate (terfenadine alcohol) and N-dealkylation of the piperidine (B6355638) nitrogen. nih.govresearchgate.net The terfenadine alcohol is subsequently and rapidly oxidized to the pharmacologically active carboxylic acid metabolite, fexofenadine (B15129). hyphadiscovery.comnih.gov

The placement of deuterium atoms in Terfenadine-d10 is critical for its effect on metabolism. Assuming the ten deuterium atoms are placed on the metabolically labile tert-butyl group (a C(CH₃)₃ to C(CD₃)₃ replacement, plus an additional deuterium) where oxidation occurs, a significant KIE is anticipated if C-H bond cleavage is the rate-limiting step. nih.govnih.gov While specific KIE values for this compound are not widely published, studies on other CYP3A4 substrates demonstrate this principle. For instance, deuteration of the O-demethylation site of astemizole, another CYP3A4 substrate, resulted in a KIE of 3.8 for that specific pathway. The presence of a significant KIE in a P450-catalyzed reaction is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov Therefore, deuteration of terfenadine's tert-butyl group would be expected to decrease the rate of its oxidation to terfenadine alcohol, the first step toward forming fexofenadine. nih.gov

Slowing one metabolic pathway through deuteration can lead to "metabolic switching," where the drug is increasingly metabolized through alternative routes. portico.orgbioscientia.dejuniperpublishers.com For terfenadine, retarding the oxidation of the tert-butyl group could shunt a greater proportion of the drug toward the N-dealkylation pathway, which is also mediated by CYP3A4. nih.govresearchgate.net This would alter the relative amounts of metabolites formed. juniperpublishers.com

Compound Metabolic Pathway Hypothesized Relative Rate Expected Consequence References
Terfenadine tert-Butyl Oxidation (via CYP3A4)100%Rapid formation of Terfenadine Alcohol, then Fexofenadine. nih.gov nih.gov
N-dealkylation (via CYP3A4)Minor pathwayFormation of azacyclonol. nih.gov nih.gov
This compound tert-Butyl Oxidation (via CYP3A4)< 100% (Decreased due to KIE)Slower formation of deuterated Fexofenadine. nih.govportico.org nih.govportico.org
N-dealkylation (via CYP3A4)> Minor pathway (Increased)Potential for metabolic switching, leading to higher relative levels of deuterated azacyclonol. bioscientia.dejuniperpublishers.com bioscientia.dejuniperpublishers.com

This table presents a hypothesized scenario based on established principles of kinetic isotope effects.

Impact of Deuterium Substitution on Rate-Limiting Steps of Biotransformation

Implications for Pharmacokinetic Trajectory in Animal Models

Preclinical animal models are essential for evaluating how in vitro KIEs translate to in vivo pharmacokinetic changes. hyphadiscovery.comresearchgate.net

In animal models such as rats, orally administered terfenadine exhibits very high first-pass metabolism, leading to low bioavailability and plasma concentrations of the parent drug. nih.govresearchgate.netnih.gov A study using rat liver microsomes demonstrated the low metabolic stability of terfenadine. researchgate.net The introduction of deuterium at key metabolic sites in this compound is expected to decrease this first-pass metabolism. portico.orgjuniperpublishers.com This would likely result in a significantly higher area under the curve (AUC) and maximum plasma concentration (Cmax) for this compound compared to its non-deuterated counterpart. The elimination half-life (t1/2) would also be expected to increase due to the reduced metabolic clearance. juniperpublishers.comnih.gov

Pharmacokinetic Parameter Reported Value for Terfenadine (Rats) Hypothesized Change for this compound Rationale / References
Bioavailability (F) LowIncreasedReduced first-pass metabolism due to KIE. juniperpublishers.comresearchgate.net
Clearance (CL/F) High (e.g., ~5.48 x 10³ L/hr in humans)DecreasedSlower CYP3A4-mediated metabolism. juniperpublishers.comnih.gov
Half-life (t1/2) ~15.1 hr (human, highly variable)IncreasedReduced rate of elimination. juniperpublishers.comnih.gov
Parent Drug Exposure (AUC) Very LowIncreasedCombination of increased bioavailability and decreased clearance. juniperpublishers.comnih.gov

Human pharmacokinetic data is included for illustrative purposes due to the availability of precise values, with the understanding that similar principles apply in preclinical rat models. nih.gov

Future Prospects and Advanced Research Avenues for Deuterated Compounds in Pharmaceutical Sciences

Innovations in Deuterium (B1214612) Labeling Technologies and Their Accessibility

The broader application of deuterated compounds in pharmaceutical research is intrinsically linked to the evolution and accessibility of deuterium labeling technologies. Historically, the synthesis of deuterated molecules was often complex and costly, limiting their use. However, recent innovations are making these powerful research tools more accessible.

Innovations in Labeling Technologies:

Hydrogen-Deuterium Exchange (HDE) Reactions: This remains a cornerstone of deuterium labeling. Modern methods utilize advanced catalysts, such as those based on iridium, ruthenium, and palladium, to achieve highly selective and efficient deuterium incorporation even in complex molecules. europa.eu These reactions can be performed using deuterium oxide (D₂O) or deuterium gas (D₂) as the isotopic source. europa.eu

Late-Stage Functionalization (LSF): A significant breakthrough involves the ability to introduce deuterium into a molecule at a late stage of its synthesis. This is highly advantageous as it allows for the deuteration of advanced drug candidates without needing to redesign the entire synthetic route. musechem.comresearchgate.net

Catalytic and Electrochemical Methods: Researchers are developing novel methods that are more cost-effective and sustainable. For instance, electrolysis of D₂O in the presence of specific electrodes can generate ruthenium-deuterium species that efficiently reduce aromatic compounds, providing a quick route to highly deuterated molecules. ansto.gov.au

Biocatalysis: The use of enzymes for deuteration is an emerging area. Biocatalytic methods can offer unparalleled selectivity and operate under mild conditions, reducing the potential for side reactions.

Accessibility Challenges:

Despite these advancements, several factors still limit the widespread accessibility of these technologies. The cost of deuterated starting materials and reagents, particularly deuterium gas and specialized catalysts, can be substantial. resolvemass.ca Furthermore, the synthesis protocols can be technically complex, requiring specialized equipment and expertise to ensure high levels of deuterium incorporation and chemical purity. resolvemass.ca The limited number of manufacturers specializing in deuterated compounds also contributes to their higher cost and can create supply chain challenges for researchers. resolvemass.ca

Table 1: Comparison of Deuterium Labeling Technologies

Technology Description Advantages Challenges
Catalytic HDE Exchange of hydrogen for deuterium using a metal catalyst and a deuterium source (e.g., D₂O, D₂ gas). europa.eu High efficiency, applicable to various functional groups. Cost of catalysts, potential for side reactions.
Late-Stage Functionalization Introduction of deuterium in the final steps of a synthetic sequence. musechem.com Avoids redesigning entire synthesis, ideal for complex molecules. Can be technically challenging to achieve desired selectivity.
Electrochemical Methods Use of electrolysis to generate deuterated reagents for labeling. ansto.gov.au Potentially more cost-effective and sustainable. Newer technology, may require specialized equipment.
Biocatalysis Use of enzymes to catalyze deuterium incorporation. High selectivity, mild reaction conditions. Limited to specific enzyme substrates, scalability can be an issue.

Expanding Methodological Applications of Deuterated Analogues in Mechanistic Drug Discovery and Development

Deuterated analogues are invaluable tools for elucidating the mechanisms of drug action and metabolism. Their unique properties allow researchers to probe biological processes with high precision.

Key Applications in Mechanistic Studies:

Metabolic Pathway Elucidation: By strategically placing deuterium at sites susceptible to metabolism, researchers can track the metabolic fate of a drug. The altered mass of the deuterated compound and its metabolites allows for clear identification using mass spectrometry. acs.org This helps in identifying primary sites of metabolism and understanding the enzymes involved, such as cytochrome P450 (CYP) isoenzymes. tandfonline.com

Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for determining the rate-limiting step in a metabolic reaction. A significant difference in the rate of metabolism between a deuterated and non-deuterated compound indicates that C-H bond cleavage at the labeled position is a key step in the process. beilstein-journals.org This information is crucial for designing drugs with improved metabolic stability.

"Metabolic Shunting" Investigation: Deuteration at a primary metabolic site can slow down metabolism at that position, potentially "shunting" the metabolism to alternative pathways. nih.gov Studying these alternative pathways is critical, as they could lead to the formation of unexpected or potentially toxic metabolites.

Receptor Binding and Off-Target Effects: While deuterium substitution does not typically alter a molecule's shape or its primary binding affinity, it can be used to stabilize a compound. wikipedia.org This allows for more robust studies of drug-receptor interactions and can help in identifying potential off-target effects by providing a more stable probe molecule.

Research Findings:

A prime example of leveraging deuteration is the development of Deucravacitinib , a novel, FDA-approved drug. nih.govwikipedia.org In this case, deuterium was incorporated to prevent the formation of a non-selective metabolite, thereby preserving the drug's high specificity for its target, tyrosine kinase 2 (TYK2), over other related kinases. nih.gov Another example is Deutetrabenazine , where deuteration of the methoxy (B1213986) groups slows their metabolic breakdown, leading to a more favorable pharmacokinetic profile and allowing for less frequent dosing compared to its non-deuterated counterpart, tetrabenazine. nih.govwikipedia.org

Table 2: Application of Deuterated Analogues in Mechanistic Drug Discovery

Application Methodology Research Finding Example
Metabolic Pathway Elucidation Mass spectrometry-based tracking of deuterated metabolites. acs.org Identification of CYP2C8 and CYP3A4/5 as key enzymes in the N-demethylation of enzalutamide (B1683756), leading to the development of deuterated deutenzalutamide. nih.govtandfonline.com
Kinetic Isotope Effect (KIE) Studies Comparing metabolic rates of deuterated vs. non-deuterated compounds. beilstein-journals.org Deuteration of the N-CH₃ group in enzalutamide significantly slowed N-demethylation, confirming it as a key metabolic pathway. tandfonline.com
"Metabolic Shunting" Analysis Identifying alternative metabolic pathways when the primary site is blocked by deuteration. nih.gov Studies with deuterated compounds help predict if blocking one metabolic route will lead to the formation of other active or toxic metabolites. nih.gov
Improving Drug Selectivity Using deuterium to prevent the formation of non-selective metabolites. nih.gov Deucravacitinib's deuteration preserves its high selectivity for TYK2 by avoiding the formation of a metabolite that could inhibit other kinases. nih.gov

Role of Deuterated Compounds in Advanced Preclinical and Translational Research Models

The utility of deuterated compounds extends into advanced preclinical models and translational research, bridging the gap between laboratory discoveries and clinical applications.

Applications in Preclinical and Translational Research:

Internal Standards for Bioanalysis: Deuterated compounds, such as Terfenadine-d10, are widely used as internal standards in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov Because they are chemically identical to the analyte but have a different mass, they can be added to biological samples (e.g., plasma) at a known concentration to correct for variations in sample preparation and instrument response, ensuring highly accurate and precise quantification of the non-deuterated drug. nih.govnih.gov

Pharmacokinetic (PK) and Bioequivalence Studies: The use of deuterated internal standards is fundamental in clinical PK and bioequivalence studies. For instance, a sensitive LC-MS/MS method was developed for the simultaneous quantification of montelukast (B128269) and fexofenadine (B15129) in human plasma using montelukast-d6 (B129410) and fexofenadine-d10 (B15143474) as internal standards, respectively, to support a bioequivalence study. nih.gov

Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI)-MSI and Liquid Extraction Surface Analysis (LESA)-MS allow for the visualization of drug and metabolite distribution directly in tissue sections. nih.govresearchgate.net Using deuterated compounds in animal models allows researchers to map where the parent drug and its deuterated metabolites accumulate in different organs, providing crucial insights into drug disposition and potential sites of toxicity without the need for radiolabeling. nih.govresearchgate.net

Preclinical Efficacy and Safety Models: Deuterated drug candidates are evaluated in various preclinical models, including animal xenograft models for cancer research. nih.gov For example, deutenzalutamide demonstrated stronger anti-tumor activity in xenograft models compared to enzalutamide, which was attributed to its improved pharmacokinetic profile. nih.gov These studies are critical for establishing proof-of-concept and gathering the safety data required for advancing a compound to clinical trials.

Translational Biomarkers: Deuterated compounds can be used to trace metabolic fluxes in vivo, potentially serving as translational biomarkers. Deuterium metabolic imaging (DMI) is an emerging MRI-based technique that can track the metabolism of deuterated substrates like glucose in real-time, offering new ways to diagnose and monitor diseases such as cancer. mejast.com

The journey of a deuterated compound from a laboratory concept to a potential therapeutic involves rigorous testing in these advanced models, providing the essential data to predict its behavior and potential success in human clinical trials. nih.govresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of Terfenadine-d10 to ensure high isotopic purity for use as an internal standard in pharmacokinetic studies?

Methodological Answer: Synthesis optimization requires selecting deuterium sources (e.g., D₂O or deuterated solvents) and monitoring isotopic incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, reaction conditions (temperature, pH) must be adjusted to minimize proton back-exchange. Quality control should include isotopic purity assessments using LC-MS/MS with a deuterium-specific fragmentation pattern analysis .

Q. What analytical validation criteria are essential for quantifying this compound in biological matrices using LC-MS/MS?

Methodological Answer: Validation follows FDA/ICH guidelines, including:

  • Selectivity : Baseline separation from endogenous compounds and non-deuterated Terfenadine.
  • Linearity : Calibration curves across physiologically relevant concentrations (e.g., 1–1000 ng/mL).
  • Accuracy/Precision : Intra- and inter-day variability <15% (use spiked matrix replicates).
  • Stability : Evaluate freeze-thaw cycles and long-term storage at -80°C .

Q. How does the deuterium isotope effect influence the pharmacokinetic properties of this compound compared to its non-deuterated counterpart?

Methodological Answer: Conduct parallel in vitro metabolism assays (e.g., liver microsomes) to compare metabolic half-life (t₁/₂) and enzyme affinity (Km/Vmax). Monitor hydrogen/deuterium exchange rates at metabolic "hotspots" using high-resolution MS. In vivo studies in animal models should correlate deuterium positioning with clearance rates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported metabolic pathways of this compound across cross-species studies?

Methodological Answer: Apply species-specific cytochrome P450 inhibition assays to identify enzyme isoforms responsible for metabolic discrepancies. Pair with molecular docking simulations to analyze deuterium’s steric effects on enzyme-substrate binding. Cross-validate findings using humanized liver mouse models .

Q. How can researchers design a robust isotope dilution assay (IDA) for this compound to minimize matrix effects in complex biological samples?

Methodological Answer:

  • Sample Preparation : Use protein precipitation with deuterated acetonitrile to co-precipitate interfering lipids.
  • Ion Suppression Testing : Inject post-column analyte-free matrix extracts to quantify ion suppression zones via MS signal suppression maps.
  • Internal Standard Calibration : Normalize using a structurally analogous deuterated compound (e.g., Terfenadine-d14) to correct for recovery variations .

Q. What statistical approaches are recommended for interpreting non-linear pharmacokinetic data in this compound studies with heterogeneous patient populations?

Methodological Answer: Employ non-compartmental analysis (NCA) for initial AUC/Cmax estimations, followed by population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like age, renal function, and genetic polymorphisms. Use Bayesian hierarchical models to handle sparse sampling .

Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis when replicating published protocols?

Methodological Answer: Document all synthesis parameters (e.g., solvent lot numbers, catalyst purity) and perform principal component analysis (PCA) on NMR/MS raw data to identify outlier batches. Share raw datasets and metadata via repositories like Zenodo to enhance reproducibility .

Q. What criteria define optimal storage conditions for this compound to prevent deuterium loss over long-term studies?

Methodological Answer: Store in amber vials under argon at -20°C, with periodic stability checks via isotope ratio mass spectrometry (IRMS). Accelerated degradation studies (40°C/75% RH) can predict shelf-life using the Arrhenius equation .

Cross-Disciplinary Applications

Q. How can this compound be integrated into multimodal imaging studies to track drug distribution in real time?

Methodological Answer: Synthesize a dual-labeled derivative (e.g., this compound conjugated with a near-infrared fluorophore) for correlative MS imaging and fluorescence microscopy. Validate spatial resolution in tissue sections using 3D reconstruction algorithms .

Q. What ethical considerations arise when using this compound in preclinical studies involving vulnerable populations (e.g., pediatric models)?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies. Justify deuterated compound use via pilot toxicity assays (e.g., plasma protein binding shifts) and obtain ethics committee approval for cross-species extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.